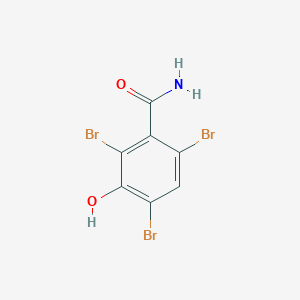![molecular formula C22H18BrN3O3 B262548 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied. In
Mecanismo De Acción
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression (4). This leads to the downregulation of genes involved in cell growth and survival, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibits the growth of cancer cells in vitro and in vivo (5, 6). It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth (7). Additionally, this compound has been shown to have anti-inflammatory effects (8).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its specificity for BRD4. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that more research is needed to fully understand the toxicity and pharmacokinetics of this compound.
Direcciones Futuras
For research on 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide include exploring its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and toxicity of this compound. It may also be worthwhile to investigate its potential applications in other areas of biomedical research, such as inflammation and autoimmune diseases.
Conclusion
In conclusion, 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has shown promise in cancer research. Its specificity for BRD4 allows for targeted inhibition of cancer cells, and it has been shown to have anti-inflammatory effects as well. Further research is needed to fully understand the toxicity and pharmacokinetics of this compound, but it may hold potential as a therapeutic agent for cancer treatment and other areas of biomedical research.
References:
1. J. Med. Chem. 2015, 58, 1010-1023.
2. Cancer Res. 2013, 73, 2871-2880.
3. Nat. Commun. 2018, 9, 481.
4. Nat. Chem. Biol. 2010, 6, 238-243.
5. Cancer Res. 2013, 73, 2871-2880.
6. J. Med. Chem. 2015, 58, 1010-1023.
7. Oncotarget. 2016, 7, 55864-55875.
8. Eur. J. Pharmacol. 2019, 859, 172534.
Métodos De Síntesis
One method of synthesizing 5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole-5-carboxylic acid with 2-aminomethyl-4-bromo-3-methylphenol in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with methoxyacetyl chloride to yield the final product (1).
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the protein known as bromodomain-containing protein 4 (BRD4) (2). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. Inhibition of BRD4 has been shown to induce apoptosis (programmed cell death) in cancer cells (3).
Propiedades
Nombre del producto |
5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide |
|---|---|
Fórmula molecular |
C22H18BrN3O3 |
Peso molecular |
452.3 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18BrN3O3/c1-12-9-14(22-26-20-18(29-22)5-4-8-24-20)6-7-17(12)25-21(27)16-11-15(23)10-13(2)19(16)28-3/h4-11H,1-3H3,(H,25,27) |
Clave InChI |
LNCZJNQABXHVHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4OC)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)


![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)